5-Cyclopropoxy-N,2-dimethylnicotinamide
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Overview
Description
5-Cyclopropoxy-N,2-dimethylnicotinamide is an organic compound with the molecular formula C11H14N2O2 It is a derivative of nicotinamide, featuring a cyclopropoxy group and two methyl groups attached to the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,2-dimethylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Esterification: Nicotinic acid is esterified with methanol to form methyl nicotinate.
Aminolysis: Methyl nicotinate undergoes aminolysis with dimethylamine to produce N,2-dimethylnicotinamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the reactions.
Catalysts: Using appropriate catalysts to enhance reaction rates.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,2-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
5-Cyclopropoxy-N,2-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,2-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N,6-dimethylnicotinamide: Similar structure but with a different position of the methyl group.
5-Cyclopropyl-2-fluoro-N,N-dimethylnicotinamide: Contains a fluorine atom instead of a cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-N,2-dimethylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,2-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-10(11(14)12-2)5-9(6-13-7)15-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
NNYGJOVRGXBCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
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